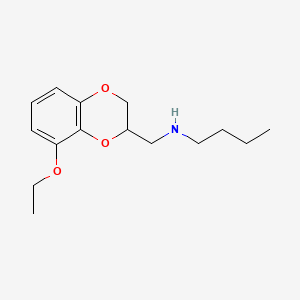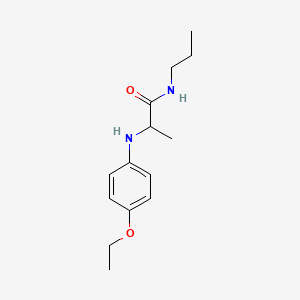
Propetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propetamide, also known as propanamide, is an organic compound with the chemical formula C$_3$H$_7$NO. It is characterized by the presence of an amide functional group attached to a three-carbon propyl chain. This compound is a simple amide and is often used as a building block in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Propetamide can be synthesized through several methods, including:
-
Hydrolysis of Propionitrile: : Propionitrile (C$_3$H$_5$N) can be hydrolyzed in the presence of an acid or base to yield propanamide. The reaction typically involves heating propionitrile with water and a catalyst such as sulfuric acid or sodium hydroxide. [ \text{C}_3\text{H}_5\text{N} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_7\text{NO} ]
-
Amination of Propionic Acid: : Propionic acid (C$_3$H$_6$O$_2$) can be converted to propanamide by reacting it with ammonia (NH$_3$) under high pressure and temperature, often in the presence of a dehydrating agent like phosphorus pentoxide (P$_2$O$_5$). [ \text{C}_3\text{H}_6\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_3\text{H}_7\text{NO} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of propanamide typically involves the catalytic hydration of acrylonitrile (C$_3$H$_3$N) using a copper-based catalyst. This method is efficient and yields high purity propanamide suitable for various applications.
化学反应分析
Types of Reactions
Propanamide undergoes several types of chemical reactions, including:
-
Hydrolysis: : Propanamide can be hydrolyzed to propionic acid and ammonia in the presence of an acid or base. [ \text{C}_3\text{H}_7\text{NO} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_6\text{O}_2 + \text{NH}_3 ]
-
Reduction: : Propanamide can be reduced to propylamine using reducing agents such as lithium aluminum hydride (LiAlH$_4$). [ \text{C}_3\text{H}_7\text{NO} + 4\text{H} \rightarrow \text{C}_3\text{H}_9\text{N} + \text{H}_2\text{O} ]
-
Substitution: : The amide group in propanamide can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH$_4$) in anhydrous ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Hydrolysis: Propionic acid and ammonia.
Reduction: Propylamine.
Substitution: Various substituted amides depending on the nucleophile.
科学研究应用
Propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds. It is also used in polymer chemistry for the production of polyamides and other polymers.
Biology: Studied for its potential effects on biological systems, including its role as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of plastics, resins, and adhesives. It is also used as a solvent and in the manufacture of dyes and pigments.
作用机制
The mechanism by which propanamide exerts its effects depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function.
相似化合物的比较
Propanamide can be compared with other simple amides such as acetamide (C$_2$H$_5$NO) and butyramide (C$_4$H$_9$NO). While all these compounds share the amide functional group, they differ in their carbon chain length and physical properties.
Acetamide: Has a shorter carbon chain and is more soluble in water compared to propanamide.
Butyramide: Has a longer carbon chain and higher melting and boiling points than propanamide.
Propanamide is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
CAS 编号 |
35188-06-8 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-(4-ethoxyanilino)-N-propylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17) |
InChI 键 |
VVUMWAHNKOLVSN-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
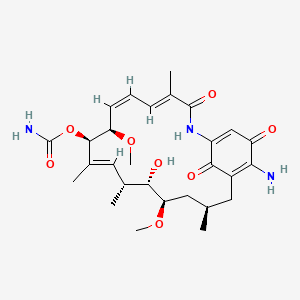
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
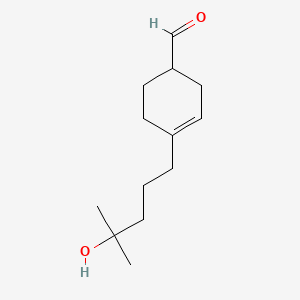
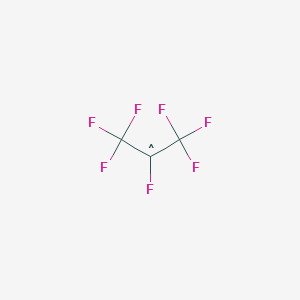
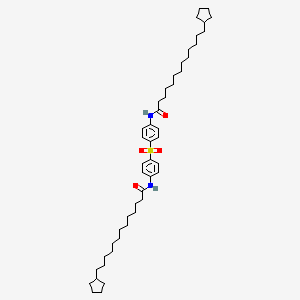
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
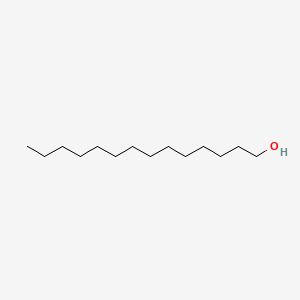
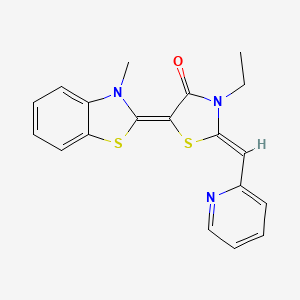
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
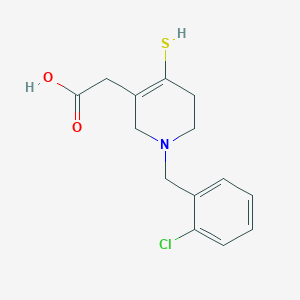
![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
